molecular formula C19H15F3N2O2 B2587067 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide CAS No. 1207018-78-7

4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide

Cat. No. B2587067
M. Wt: 360.336
InChI Key: WVEQCIVUQRHZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15F3N2O2 and its molecular weight is 360.336. The purity is usually 95%.
BenchChem offers high-quality 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical structure of 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide involves a complex interplay of heterocyclic frameworks, indicative of its potential for diverse biological and chemical applications. In the realm of synthetic chemistry, studies have demonstrated methodologies for constructing similar compounds with elaborate heterocyclic systems. For instance, the synthesis of complex thiazole and pyrrole derivatives has been reported, underscoring the intricate reactions and characterizations pivotal for developing compounds with enhanced properties (Vovk et al., 2010).

Biological Activity and Potential Applications

The structural elements present in 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide, such as the thiazole and pyrrole moieties, are frequently observed in molecules with significant biological activities. Research on similar structures has revealed potential antibacterial properties, offering insights into the antimicrobial potential of these compounds. For example, a study on pyrazole derivatives highlighted their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, suggesting that compounds with related structural frameworks could serve as leads for developing new antibacterial agents (Palkar et al., 2017).

Cheminformatics and Drug Design

The intricate structure of 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide also presents an interesting case for cheminformatics, where computational tools can predict its biological activity, drug-likeness, and potential therapeutic applications. Studies involving similar compounds have utilized computational models to predict biological activity, demonstrating the utility of theoretical approaches in guiding experimental drug discovery efforts. For instance, research on thiazole-aminopiperidine hybrids as inhibitors for Mycobacterium tuberculosis GyrB ATPase has shown how molecular hybridization and computational predictions can lead to the identification of compounds with specific biological targets (Jeankumar et al., 2013).

properties

IUPAC Name

methyl 8-methyl-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c1-11-5-3-8-14-15(10-16(18(25)26-2)24-17(11)14)23-13-7-4-6-12(9-13)19(20,21)22/h3-10H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEQCIVUQRHZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate

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